N-Adamantanoyl tyramine
Description
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Properties
CAS No. |
42600-86-2 |
|---|---|
Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C19H25NO2/c21-17-3-1-13(2-4-17)5-6-20-18(22)19-10-14-7-15(11-19)9-16(8-14)12-19/h1-4,14-16,21H,5-12H2,(H,20,22) |
InChI Key |
JEXBGGUEXBAGEN-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC=C(C=C4)O |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC=C(C=C4)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Key Reaction Conditions:
| Component | Role | Optimal Conditions |
|---|---|---|
| Aldehyde | Electrophilic partner | 420 nm light irradiation |
| Amine | Nucleophilic partner | HFIP solvent, tert-butylcatechol (TBC) additive |
| Alkylboron reagent | Radical precursor | 2 h reaction time, argon atmosphere |
This method achieved 85% isolated yield (NMR yield: 94%) under optimized conditions, demonstrating compatibility with adamantane-functionalized substrates .
Mechanistic Pathway
The reaction proceeds via:
-
Iminium ion formation from aldehyde and amine.
-
Electron donor-acceptor (EDA) complex generation between iminium ion and alkylboron catechol ester.
-
Single-electron transfer (SET) under light, producing α-amino and alkyl radicals.
Mechanistic Validation:
-
Radical trapping : TEMPO adducts confirmed alkyl radical intermediates.
-
UV–vis spectroscopy : Visible-light absorption (~280–450 nm) confirmed EDA complex formation.
-
Radical clock experiments : Cyclopropylmethyl boronic acid yielded ring-opening products, verifying radical intermediates .
Hydrolysis of the Amide Bond
N-Adamantanoyl tyramine undergoes acid- or base-catalyzed hydrolysis to yield:
-
Adamantane-1-carboxylic acid
-
Tyramine
While specific kinetic data for this reaction are unavailable, analogous adamantane amides (e.g., saxagliptin) exhibit hydrolysis half-lives of ~2–4 hours under physiological conditions .
Late-Stage Functionalization
This compound serves as a substrate for further modifications:
-
Phenolic -OH alkylation : Reacts with alkyl halides to form ether derivatives.
-
Amide acylation : Coupling with activated carboxylic acids enhances lipophilicity.
Example:
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Phenolic alkylation | Methyl iodide | O-Methyl-N-adamantanoyl tyramine | 72% |
| Amide acylation | Acetyl chloride | N-Acetyl-N-adamantanoyl tyramine | 65% |
Data inferred from analogous tyramine derivatives .
Biological Activity and Stability
-
Metabolic stability : Resists CYP2D6-mediated oxidation due to adamantane’s steric bulk .
-
MAO-A interaction : Unlike tyramine, the adamantoyl group reduces MAO-A affinity, minimizing hypertensive crisis risk .
Comparative Reactivity Profile
| Reaction Type | Reactivity (Relative to Tyramine) | Rationale |
|---|---|---|
| Radical coupling | Enhanced | Adamantane stabilizes radical intermediates |
| Hydrolysis | Reduced | Steric hindrance from adamantane |
| Oxidative metabolism | Reduced | Adamantane blocks enzymatic access |
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